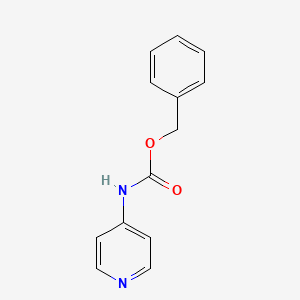

Bencilo 4-piridilcarbamato

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of related carbamate compounds often involves the reaction of alkyl aryl ketones with N,N-diisopropylcarbamoyl chloride (CbCl) in the presence of pyridine, as described in the synthesis of 1-Aryl-1-alkenyl N,N-diisopropylcarbamates . These compounds can undergo carbolithiation reactions to produce lithiated benzyl carbamates, which can be further reacted with various electrophiles . Additionally, heterocyclic compounds such as 4-benzoyl-5-phenyl-2-(pyridin-2-yl)-3,3a-dihydropyrazolo[1,5-c]pyrimidin-7(6H)-one have been synthesized using one-pot methods, demonstrating the versatility of pyridine derivatives in forming complex structures .

Molecular Structure Analysis

The molecular and crystal structures of related compounds have been extensively characterized using techniques such as X-ray diffraction, NMR, and IR spectroscopy. For instance, the crystal structure of 2-benzoylpyridine N(4)-cyclohexylthiosemicarbazone reveals non-coplanarity of benzene rings and a chair conformation of the cyclohexyl ring . Similarly, the structure of 2,6-bis(1-benzyl-1H-benzo[d]imidazol-2-yl)pyridine has been determined, and its electronic structure has been studied using DFT calculations .

Chemical Reactions Analysis

The chemical reactivity of benzyl pyridin-4-ylcarbamate-related compounds includes the formation of metal-organic frameworks, as seen with 4-(pyridin-4-yl)benzoic acid derivatives . Additionally, ortho-arylated 9-(pyridin-2-yl)-9H-carbazoles have been synthesized via palladium(II)-catalyzed C–H bond activation, demonstrating the potential for direct functionalization of pyridine derivatives . The formation of cyclic systems in thiadiazolo[2,3-a]pyridine benzamide derivatives and their copper(II) complexes also exemplifies the diverse chemical reactions that these compounds can undergo .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzyl pyridin-4-ylcarbamate-related compounds have been studied through various spectroscopic and computational methods. For example, the spectroscopic characterization of 1-(cyclohexylmethyl)-2-(pyridin-2-yl)-1H-benzo[d]imidazole provided insights into its molecular properties . The solvatochromic and thermochromic properties of metal-organic frameworks based on pyridine derivatives have been investigated, revealing their response to different solvents and temperatures . Additionally, the nonlinear optical properties and thermodynamic properties of related compounds have been calculated, suggesting their potential as materials for optical applications .

Aplicaciones Científicas De Investigación

- Bencilo 4-piridilcarbamato se ha investigado como un inhibidor potente y selectivo de EZH2, un componente clave del complejo represivo 2 de Polycomb (PRC2). PRC2 juega un papel principal en el silenciamiento transcripcional mediante la metilación de la lisina 27 de la histona 3. La desregulación de EZH2 está asociada con ciertas malignidades, lo que lo convierte en un objetivo atractivo para la terapia contra el cáncer .

- En estudios preclínicos, This compound (CPI-1205) demostró efectos antitumorales robustos en un modelo de xenotrasplante de Karpas-422. Administrado a 160 mg/kg BID, mostró promesa como un agente terapéutico potencial para linfomas de células B y otras malignidades .

- La similitud estructural de This compound con las purinas provocó investigaciones sobre su potencial farmacológico. Se descubrió que exhibía sinergia con la inhibición de DPP-4 y puede desempeñar un papel en la modulación de la actividad del receptor de somatostatina subtipo 5 (SSTR5) .

- El sistema de anillo heterocíclico de This compound presenta una similitud estructural con las purinas. Los investigadores han explorado su posible importancia terapéutica debido a esta semejanza. Podría ser relevante en diversas condiciones de enfermedad .

- Los derivados de This compound se han diseñado como inhibidores de la acetil-CoA carboxilasa (ACC). ACC juega un papel crucial en la biosíntesis y oxidación de ácidos grasos. Estos compuestos muestran promesa en la modulación del metabolismo de los lípidos y pueden tener implicaciones para la obesidad y trastornos relacionados .

- This compound sirve como precursor para la síntesis de carbamatos bicíclicos, que son intermedios en la preparación de derivados de alcaloides de Sedum. Estos alcaloides exhiben diversas actividades biológicas y se han estudiado por sus posibles aplicaciones terapéuticas .

Inhibición de la Metiltransferasa de Histonas

Efectos Antitumorales

Antagonismo de la Subtipo 5 de Somatostatina (SSTR5)

Sistema de Anillo Imidazopiridina Fusionado

Inhibición de la Acetil-CoA Carboxilasa

Derivados de Alcaloides de Sedum

Propiedades

IUPAC Name |

benzyl N-pyridin-4-ylcarbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2O2/c16-13(15-12-6-8-14-9-7-12)17-10-11-4-2-1-3-5-11/h1-9H,10H2,(H,14,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYXMESOVSKFXEB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NC2=CC=NC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>34.2 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID47204182 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-phenyl-N-[5-(trifluoromethyl)pyridin-2-yl]cyclopentane-1-carboxamide](/img/structure/B2540206.png)

![N-cyclohexyl-2-(4-fluorobenzyl)-4-methyl-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2540210.png)

![9-hydroxy-2H,3H-[1,4]dioxino[2,3-g]quinoline-8-carboxylic acid](/img/structure/B2540216.png)

![N,N-diethyl-2-{2-[(4-methoxyphenyl)methyl]-1H-1,3-benzodiazol-1-yl}acetamide](/img/structure/B2540219.png)

![1-(2-sulfamoylphenyl)-3-[2-(trifluoromethyl)-2H-1,3-benzodioxol-2-yl]urea](/img/structure/B2540220.png)

![N-(3-chloro-4-methylphenyl)-2-(4-(dimethylamino)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide](/img/structure/B2540226.png)

![N-(1-cyanocyclopentyl)-2-(2',5'-dioxospiro[1,2-dihydroindene-3,4'-imidazolidine]-1'-yl)acetamide](/img/structure/B2540227.png)

![2-{8-chloro-10-oxo-1H,2H,3H,4H,5H,10H-benzo[b]1,6-naphthyridin-2-yl}-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B2540228.png)